METHYL 5-ETHYL-7-(3-FLUOROPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
METHYL 5-ETHYL-7-(3-FLUOROPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the fluorophenyl and methylthio groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 5-ETHYL-7-(3-FLUOROPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by the introduction of the fluorophenyl and methylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide or dichloromethane to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
METHYL 5-ETHYL-7-(3-FLUOROPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has shown potential in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and methylthio groups allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The triazolopyrimidine core structure is known to interact with nucleic acids, proteins, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
- Methyl 5-ethyl-7-(3-chlorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Methyl 5-ethyl-7-(3-bromophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Comparison:
- Uniqueness: The presence of the fluorophenyl group in METHYL 5-ETHYL-7-(3-FLUOROPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its chloro or bromo analogs.
- Reactivity: The fluorine atom’s high electronegativity can influence the compound’s reactivity, making it more suitable for specific chemical transformations and biological interactions.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 5-ethyl-7-(3-fluorophenyl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c1-4-11-12(14(22)23-2)13(9-6-5-7-10(17)8-9)21-15(18-11)19-16(20-21)24-3/h5-8,13H,4H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINYAHOWNZABNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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